molecular formula C19H20ClN3O3 B2656243 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946299-84-9

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2656243
CAS RN: 946299-84-9
M. Wt: 373.84
InChI Key: MXUJORMDPHQATJ-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) which is a common functional group in organic chemistry. The molecule also contains a 3-chlorophenyl group and a 4-methoxyphenyl group, which are both types of aromatic rings with different substituents (chlorine and methoxy groups, respectively). The compound also contains a pyrrolidinone ring, which is a type of cyclic amide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the aromatic rings would likely contribute to the stability of the molecule. The urea group could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions. The urea group could participate in reactions involving nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the aromatic rings and the urea group could affect its polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Corrosion Inhibition

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea and similar compounds have been studied for their role in corrosion inhibition. Bahrami and Hosseini (2012) found that compounds similar to this urea derivative exhibited significant inhibition efficiency in preventing mild steel corrosion in acidic solutions, acting as mixed-type inhibitors. The study suggests these compounds could be efficient corrosion inhibitors in industrial settings (Bahrami & Hosseini, 2012).

Neuropharmacological Research

Although not directly related to the specific compound , its analogs have been studied in neuropharmacological research. For instance, Wang et al. (2011) investigated the effects of a similar compound on cannabinoid CB1 receptor modulation in the cerebellum. These studies contribute to understanding the potential therapeutic applications of such compounds in treating central nervous system diseases (Wang et al., 2011).

Antimicrobial Properties

Rani et al. (2014) explored the synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas/carboxamides containing compounds with structures similar to the given urea derivative. Their findings highlight the potential of these compounds in developing new antimicrobial agents (Rani et al., 2014).

Potential in Cancer Research

The urea derivative and its related compounds have been investigated for their potential in cancer research. Feng et al. (2020) synthesized and evaluated diaryl ureas for their antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Feng et al., 2020).

Material Science Applications

In the field of material science, compounds structurally similar to the urea derivative have been synthesized and analyzed for their properties. Makiuchi et al. (2015) investigated N-aryl-N′-pyridyl ureas as thermal latent initiators in polymerization processes, demonstrating their potential in advanced material synthesis (Makiuchi et al., 2015).

Nonlinear Optical Properties

Shettigar et al. (2006) studied the nonlinear optical properties of bis-chalcone derivatives, similar in structure to the urea compound. Their findings contribute to the understanding of optical properties for potential applications in optoelectronics (Shettigar et al., 2006).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. It could potentially be investigated for various applications based on the properties of its functional groups .

properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-7-5-16(6-8-17)23-12-13(9-18(23)24)11-21-19(25)22-15-4-2-3-14(20)10-15/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUJORMDPHQATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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